molecular formula C23H13N B12650177 Phenanthro(9,10,1-mna)acridine CAS No. 35613-14-0

Phenanthro(9,10,1-mna)acridine

Cat. No.: B12650177
CAS No.: 35613-14-0
M. Wt: 303.4 g/mol
InChI Key: RIJLFGBRDPAEAS-UHFFFAOYSA-N
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Description

Phenanthro(9,10,1-mna)acridine is a complex organic compound known for its unique structure and properties It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by its fused ring system, which includes both phenanthrene and acridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenanthro(9,10,1-mna)acridine typically involves the cyclization of precursor compounds. One common method includes the cyclization of 7-o-chlorophenyl-5-methylbenz[c]acridine with sodium hydroxide in benzo[h]quinoline, resulting in a mixture of products, including this compound . Another approach involves the arylation of acrylic acid with 9-bromophenanthrene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Phenanthro(9,10,1-mna)acridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like thionyl chloride and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of phenanthro(9,10,1-mna)acridone, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Phenanthro(9,10,1-mna)acridine has several scientific research applications:

Mechanism of Action

The mechanism of action of phenanthro(9,10,1-mna)acridine involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. Additionally, it may interact with various enzymes and receptors, influencing cellular pathways and functions .

Comparison with Similar Compounds

Phenanthro(9,10,1-mna)acridine can be compared with other similar compounds, such as:

  • Benz[c]indeno[1,3-mn]acridine
  • Benz[c]indeno[1,3-kl]acridine
  • Phenanthro[9,10-d]imidazole

These compounds share structural similarities but differ in their specific ring systems and functional groups, which can lead to variations in their chemical properties and applications .

This compound stands out due to its unique combination of phenanthrene and acridine moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

35613-14-0

Molecular Formula

C23H13N

Molecular Weight

303.4 g/mol

IUPAC Name

16-azahexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene

InChI

InChI=1S/C23H13N/c1-2-8-17-15(7-1)16-10-5-6-14-12-13-20-23(21(14)16)22(17)18-9-3-4-11-19(18)24-20/h1-13H

InChI Key

RIJLFGBRDPAEAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=CC=CC=C6N=C5C=C4

Origin of Product

United States

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